N-(1,3-benzodioxol-5-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzodioxole ring and a pyridazinone moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.
Coupling Reaction: The final step involves coupling the benzodioxole and pyridazinone intermediates through an acylation reaction.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Study of its effects on biological systems, including potential antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer specific biological or chemical properties not found in other compounds.
Properties
Molecular Formula |
C14H13N3O4 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C14H13N3O4/c1-9-2-5-14(19)17(16-9)7-13(18)15-10-3-4-11-12(6-10)21-8-20-11/h2-6H,7-8H2,1H3,(H,15,18) |
InChI Key |
ZDYUESPHLGLSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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